ethyl 2,3-dihydro-1,4-benzodioxin-6-ylcarbamate
Overview
Description
Ethyl 2,3-dihydro-1,4-benzodioxin-6-ylcarbamate is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 223.08445790 g/mol and the complexity rating of the compound is 246. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimitotic Agents and Anticancer Activity
Research has explored the synthesis and biological activity of compounds related to ethyl 2,3-dihydro-1,4-benzodioxin-6-ylcarbamate, demonstrating their potential as antimitotic agents. For example, compounds synthesized through cyclization and condensation processes have shown inhibition of cell proliferation and mitotic arrest in various cancer cell lines, indicating their utility as antineoplastic agents. These compounds have been tested against lymphoid leukemia L1210, showcasing their capability to inhibit cancer cell growth at micromolar concentrations, though with varying degrees of in vivo activity against lymphocytic leukemia P388 (Carroll Temple, 1990).
Antineoplastic and Antifilarial Agents
Another study synthesized a series of methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, highlighting their significant growth inhibition in L1210 cells and notable in vivo antifilarial activity. These findings suggest the compounds' potential as both antineoplastic and antifilarial agents, further expanding the therapeutic applications of this compound derivatives (S. Ram et al., 1992).
GABAergic Synaptic Transmission
The modulation of GABAergic synaptic transmission by certain compounds, including non-benzodiazepine anxiolytics, has been studied, revealing the role of these compounds in potentiating GABA(A) receptor function. Such research provides insight into the mechanisms of action of potential anxiolytics and their interaction with GABA(A) receptors, which could inform the development of new therapeutic agents for anxiety and related disorders (R. Schlichter et al., 2000).
Properties
IUPAC Name |
ethyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-14-11(13)12-8-3-4-9-10(7-8)16-6-5-15-9/h3-4,7H,2,5-6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFDXWOVEKUUGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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